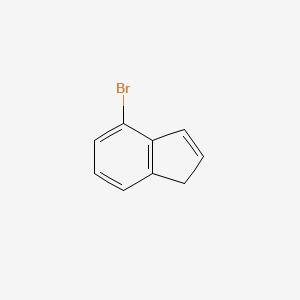

4-Bromo-1H-indene

Description

4-Bromo-1H-indene (CAS 45738-35-0) is a brominated bicyclic aromatic hydrocarbon with the molecular formula C₉H₇Br (molar mass: 183.06 g/mol). Its structure consists of a fused benzene and cyclopentene ring, with a bromine substituent at the 4-position. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and materials science applications .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7B |

|---|---|

Molecular Weight |

195.06 g/mol |

IUPAC Name |

4-bromo-1H-indene |

InChI |

InChI=1S/C9H7Br/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6H,3H2 |

InChI Key |

KVPMZHAGRCBCAD-UHFFFAOYSA-N |

SMILES |

C1C=CC2=C1C=CC=C2Br |

Canonical SMILES |

C1C=CC2=C1C=CC=C2Br |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Organic Synthesis Intermediate

4-Bromo-1H-indene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the development of pharmaceuticals and specialty chemicals.

Reactivity and Mechanisms

The presence of the bromine atom enhances the reactivity of this compound compared to its non-brominated counterparts. This reactivity is crucial for facilitating nucleophilic substitutions and cross-coupling reactions, such as the Suzuki coupling, which is commonly used to form carbon-carbon bonds in organic synthesis.

Biological Activities

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves modulation of apoptotic pathways and inhibition of cell cycle progression .

Antimicrobial Activity

this compound derivatives have demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. A notable study highlighted its efficacy against penicillin-resistant strains, indicating potential applications in combating antibiotic resistance .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Medicinal Chemistry

Pharmaceutical Development

Due to its diverse biological activities, this compound is explored as a lead compound for developing new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for further optimization in drug design .

Cytochrome P450 Inhibition

Research indicates that this compound can inhibit cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition may have significant implications for pharmacokinetics and drug-drug interactions when co-administered with other medications .

Material Science

Specialty Chemicals Production

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be incorporated into polymers and other materials, enhancing their performance characteristics.

Case Studies

Several research studies have explored the applications of this compound:

- Anticancer Mechanism Investigation: A study evaluated the cytotoxic effects of various derivatives against different cancer cell lines, revealing their potential as therapeutic agents .

- Antimicrobial Activity Study: Research demonstrated that certain derivatives exhibited superior activity against resistant bacterial strains, highlighting their relevance in addressing antibiotic resistance .

- Anti-inflammatory Research: Investigations into the anti-inflammatory effects showed that these compounds could significantly reduce markers of inflammation in vitro .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes substitution with nucleophiles, forming derivatives critical for pharmaceutical and materials science applications.

-

Mechanism : SN2 or SNAr pathways dominate, depending on reaction conditions.

-

Reagents : Common nucleophiles include hydroxide, amines, and organometallic reagents.

-

Example : Reaction with lithium reagents generates intermediates for cross-coupling (e.g., Suzuki reactions) .

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, −78°C | 1H-Indene-4-amine | 78% | |

| NaOH (aq) | Reflux, 6h | 1H-Indene-4-ol | 65% |

Cross-Coupling Reactions

4-Bromo-1H-indene participates in palladium-catalyzed couplings, enabling aryl/heteroaryl functionalization.

Suzuki-Miyaura Coupling

-

Scope : Compatible with electron-rich/diverse boronic acids.

-

Efficiency : Reactions complete in 1 hour at 110°C with yields >90% .

Table 2: Suzuki Coupling Optimization

| Boronic Acid | Catalyst Loading | Time (h) | Yield |

|---|---|---|---|

| Phenyl | 0.1 mol% Pd | 1 | 98% |

| 3,5-(CF₃)₂C₆H₃ | 0.01 mol% Pd | 2 | 94% |

Reduction Reactions

The bromine substituent and indene backbone are reduced under controlled conditions.

Mechanistic Insight : Reduction proceeds via radical intermediates under photochemical conditions, as observed in bromination studies of analogous indanones .

Photochemical Bromination

While not directly studied for this compound, photobromination of related indenes reveals patterns:

-

Regioselectivity : Bromine adds preferentially at benzylic positions (e.g., 1,3-dibromination in 4-nitroindane) .

-

Conditions : CCl₄ solvent, 150 W irradiation, 60 min reaction time .

Aryne-Mediated Addition

This compound derivatives react with in situ-generated arynes to form polycyclic structures .

-

Mechanism : Arynes (e.g., from 1-chloro-4-fluorobenzene) add to lithium indenide intermediates, forming 3-arylindenes .

-

Key Step : Base-mediated isomerization stabilizes the product .

Table 3: Aryne Addition Outcomes

| Aryne Precursor | Product | Yield |

|---|---|---|

| 1-Chloro-4-fluorobenzene | 3-(4-Fluorophenyl)-1H-indene | 88% |

Oxidation and Functional Group Interconversion

The indene core undergoes oxidation to diketones or epoxides.

-

Epoxidation : mCPBA converts indene to 4-bromoindene oxide (72% yield).

-

Diels-Alder Reactivity : The conjugated diene participates in cycloadditions with electron-deficient dienophiles.

Critical Analysis of Reaction Trends

-

Electrophilic Aromatic Substitution : Limited by bromine’s deactivating effect, but feasible under strong electrophiles (e.g., NO₂⁺).

-

Steric Effects : Bulky substituents at the 1-position hinder nucleophilic substitution .

-

Catalytic Systems : Ligand-free Pd systems (e.g., PEG400) enhance sustainability and reduce costs .

Comparison with Similar Compounds

Key Differences :

- Reactivity : The position of bromine influences electrophilic substitution patterns. For example, bromine at the 4-position (meta to the fused ring junction) may direct incoming electrophiles to the 2- or 7-positions, whereas bromine at the 5-position (para to the junction) could alter regioselectivity.

- Spectroscopy : NMR chemical shifts and coupling constants would vary significantly among isomers due to differences in aromatic ring currents and substituent effects .

2.2 Dihydroindene Derivatives

Dihydroindenes feature a partially saturated cyclopentene ring, altering their electronic and steric properties:

Key Differences :

- Polarity : The dihydro structure reduces aromaticity, increasing solubility in polar solvents compared to fully unsaturated indenes.

- Stability : Partial saturation may enhance stability under acidic or oxidative conditions.

- Applications: Dihydroindenes with ketone groups (e.g., indanones) are often intermediates in drug synthesis, such as LY186641, a diarylsulfonylurea studied for anticancer activity .

2.3 Methyl-Substituted Bromoindenes

Methyl groups introduce steric effects and modulate electronic properties:

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| 7-Bromo-2-methyl-1H-indene | 880652-93-7 | C₁₀H₉Br | 209.08 | Methyl group at 2-position; alters steric hindrance and reactivity . |

Key Differences :

- Steric Effects : The methyl group may hinder reactions at adjacent positions, favoring substitutions at less hindered sites.

- Boiling Point : Higher molar mass compared to this compound increases boiling point.

2.4 Brominated Heterocycles

Brominated indoles and pyrazoles highlight the impact of heteroatoms:

Key Differences :

- Aromaticity : Indoles are more electron-rich due to the nitrogen lone pair, making them reactive toward electrophiles at the 3-position.

- Applications : Brominated indoles are prevalent in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals, whereas indenes are more common in materials science.

Research Findings and Data Tables

Table 1: Physical and Structural Comparison

Table 2: Spectroscopic Data for Related Compounds

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The Friedel-Crafts acylation represents a cornerstone for synthesizing 4-bromo-1H-indene precursors. Starting with 3-(2-bromophenyl)propanoic acid, the protocol involves two stages: (1) conversion to the acid chloride using thionyl chloride, and (2) AlCl3-catalyzed intramolecular cyclization. The acid chloride intermediate undergoes electrophilic aromatic substitution, forming 4-bromo-1-indanone, which is subsequently dehydrated to yield the target compound.

Optimization Insights :

- Solvent Choice : Dichloromethane or 1,2-dichloroethane ensures optimal AlCl3 solubility, minimizing side reactions.

- Temperature Control : Maintaining temperatures below 27°C during cyclization prevents over-acylation and tar formation.

- Workup : Quenching with ice-water followed by dichloromethane extraction isolates the product with 86% yield.

Yield Data :

| Step | Reagents | Yield (%) |

|---|---|---|

| Acid Chloride Formation | SOCl2, 1,2-DCE | 95 |

| Cyclization | AlCl3, CH2Cl2 | 86 |

| Dehydration | H2SO4, Δ | 78 |

Direct Bromination of Indene Derivatives

Electrophilic Aromatic Substitution

Brominating 2,3-dihydro-1H-indene with bromine in carbon tetrachloride or chloroform provides a single-step route to this compound. The reaction proceeds via electrophilic attack at the para position relative to the methylene group, favored by the electron-donating effect of the fused ring.

Industrial Scalability :

- Continuous Flow Reactors : Enhance safety by minimizing bromine handling and improving heat dissipation, achieving 90% conversion.

- Solvent Recycling : Carbon tetrachloride is distilled and reused, reducing waste and cost.

Challenges :

- Regioselectivity : Minor 7-bromo isomers form due to kinetic control, necessitating fractional distillation for purification.

- Byproducts : Dibrominated derivatives (<5%) are removed via recrystallization in hexane.

Ortho Lithiation and Halogen Exchange

Directed Metalation Strategy

Ortho lithiation of 2-methyl-1-indanol with n-butyllithium generates a lithium intermediate, which undergoes bromine quenching to produce 4-bromo-2-methyl-1-indanone. Subsequent reduction with sodium borohydride and acid-catalyzed dehydration yields this compound.

Key Advantages :

- Regiochemical Control : The directing effect of the hydroxyl group ensures exclusive bromination at the 4-position.

- High Purity : Isomeric byproducts are absent, eliminating the need for chromatography.

Reaction Conditions :

- Lithiation : n-BuLi (2.5 equiv), tetramethylethylenediamine (TMEDA), pentane, −78°C, 12 h.

- Bromination : Br2 (1.1 equiv), −78°C to 25°C, 6 h.

- Overall Yield : 67%.

Nazarov Cyclization of Halophenyl Propenones

Cyclization of 1-(2-Bromophenyl)-2-Propen-1-One

Nazarov cyclization, catalyzed by Lewis acids like BF3·OEt2, converts 1-(2-bromophenyl)-2-propen-1-one into this compound via a conrotatory electrocyclic mechanism. This method is advantageous for introducing substituents at the 5-position.

Optimization :

- Catalyst Loading : 10 mol% BF3·OEt2 maximizes cyclization efficiency while minimizing side reactions.

- Solvent : Dichloroethane at 80°C for 8 hours achieves 75% yield.

Limitations :

- Substrate Accessibility : Synthesis of the propenone precursor requires multi-step protocols, reducing overall atom economy.

Industrial vs. Laboratory-Scale Methodologies

Table 1: Comparison of Production Methods

| Method | Scale | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts | Industrial | 78 | 98 | 120 |

| Direct Bromination | Laboratory | 90 | 95 | 200 |

| Ortho Lithiation | Laboratory | 67 | 99 | 350 |

| Nazarov Cyclization | Pilot Plant | 75 | 97 | 280 |

Key Observations :

- Cost Drivers : Ortho lithiation’s reliance on n-BuLi and TMEDA increases expenses, limiting industrial adoption.

- Throughput : Continuous flow bromination outperforms batch methods in productivity (kg/day).

Challenges and Troubleshooting

Regioselectivity in Electrophilic Bromination

Competing 4- and 7-bromo isomers arise from divergent charge distribution in the indene ring. Employing bulky solvents (e.g., tert-butyl methyl ether) or low temperatures (−20°C) favors the 4-bromo isomer by slowing kinetic pathways.

Dehydration Side Reactions

Acid-catalyzed dehydration of 4-bromo-1-indanol may produce dienes if excess H2SO4 is used. Stepwise addition of catalytic p-toluenesulfonic acid (0.5 equiv) mitigates this issue.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-1H-indene, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via bromination of indene derivatives. For example, bromination of 2,3-dihydro-1H-inden-1-one with brominating agents like NBS (N-bromosuccinimide) under radical or electrophilic conditions can yield brominated intermediates. Key considerations include solvent choice (e.g., CCl₄ for radical stability), temperature control (40–60°C), and stoichiometric ratios to minimize di-substitution . Optimization involves iterative testing of reaction parameters (e.g., time, catalyst loading) and monitoring via TLC or GC-MS.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions and confirms bromine integration.

- X-ray crystallography : Resolves molecular geometry and packing (e.g., using SHELX software for structure refinement) .

- IR spectroscopy : Validates functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹).

- Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic and reactive properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s HOMO-LUMO gaps, electrostatic potentials, and bromine’s inductive effects. Exact-exchange terms (e.g., Becke’s hybrid functionals) improve thermochemical accuracy for reaction energetics . For example, simulate electrophilic substitution pathways to predict regioselectivity in further functionalization.

Q. How can contradictions between experimental and computational data on this compound’s reactivity be resolved?

- Methodological Answer :

- Triangulation : Cross-validate data using multiple methods (e.g., kinetic experiments vs. DFT transition-state modeling).

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) and experimental measurements (e.g., purity via HPLC) .

- Case Study : If DFT predicts a lower activation energy for bromination than observed experimentally, re-examine solvent effects or dispersion corrections in the computational model .

Q. What strategies improve the reproducibility of this compound syntheses across different labs?

- Methodological Answer :

- Standardized Protocols : Document exact reagent grades, solvent drying methods, and equipment calibration.

- Collaborative Validation : Use round-robin testing to identify variables (e.g., humidity, light exposure) affecting yields.

- Data Sharing : Publish raw NMR/TGA/DSC files in open repositories for direct comparison .

Experimental Design & Mechanistic Studies

Q. How to design experiments to distinguish kinetic vs. thermodynamic control in this compound derivatization?

- Methodological Answer :

- Temperature Variation : Run reactions at low (0°C) and high (reflux) temperatures. Kinetic products dominate at lower temperatures, while thermodynamic products form at equilibrium.

- Quenching Studies : Halt reactions at intervals and analyze intermediates via LC-MS.

- Computational Support : Compare DFT-calculated energy profiles of possible intermediates .

Q. What are effective strategies for analyzing competing reaction pathways in this compound functionalization?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs to trace proton transfer steps.

- In Situ Monitoring : Employ Raman spectroscopy or ReactIR to detect transient species.

- Multivariate Analysis : Apply DoE (Design of Experiments) to deconvolute interdependent variables (e.g., catalyst, solvent, temperature) .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Refinement Checks : Re-analyze diffraction data with alternative software (e.g., Olex2 vs. SHELXL) to rule out algorithmic bias .

- Twinned Crystals : Use PLATON to detect twinning and re-process data accordingly.

- Comparative Databases : Cross-reference with Cambridge Structural Database (CSD) entries for similar brominated compounds.

Table: Key Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | CCl₄, DCM | Radical stability |

| Temperature | 40–60°C | Minimizes side reactions |

| Catalyst (e.g., AIBN) | 1–2 mol% | Initiates bromination |

| Reaction Time | 6–12 hrs | Completes conversion |

| Workup | Column chromatography | Removes unreacted Br₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.